2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Overview
Description
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is a complex organic compound that features a combination of pyridine, indole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the cyano and methoxymethyl groups can be introduced via nucleophilic substitution reactions.
Sulfanyl Group Introduction: The sulfanyl group can be introduced by reacting the pyridine derivative with a suitable thiol reagent under basic conditions.
Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the pyridine and indole derivatives through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the cyano group suggests potential interactions with enzymes or receptors that recognize nitrile-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-Cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-cyclohexylacetamide
- **2-{[3-Cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The unique combination of the pyridine, indole, and acetamide moieties, along with the presence of the trifluoromethoxy group, distinguishes 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c1-13-8-15(11-32-3)19(10-27)22(29-13)34-12-21(31)28-7-6-17-14(2)30-20-5-4-16(9-18(17)20)33-23(24,25)26/h4-5,8-9,30H,6-7,11-12H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCYDGHBSNDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C#N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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